molecular formula C18H15NO2 B2814500 2-(4-Ethylphenyl)quinoline-4-carboxylic acid CAS No. 301320-96-7

2-(4-Ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2814500
CAS No.: 301320-96-7
M. Wt: 277.323
InChI Key: RETVXMLZGMOFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core with a 4-carboxylic acid group and a 4-ethylphenyl substituent, making it a valuable scaffold for various chemical reactions and biological activities.

Mechanism of Action

Future Directions

The future directions of research on 2-(4-Ethylphenyl)quinoline-4-carboxylic acid could involve further exploration of its potential as a histone deacetylase inhibitor . This could include studying its effects on different types of cancer and developing it as a lead compound for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(4-ethylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETVXMLZGMOFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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